必須脂肪酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vitamin F is not a traditional vitamin but a term for two essential fatty acids: alpha-linolenic acid (ALA) and linoleic acid (LA). These are omega-3 and omega-6 fatty acids respectively, which can be found in many plant-based food sources such as oils, nuts, and seeds . Your body needs these fatty acids to function properly, and they play an important role in keeping your body running smoothly .

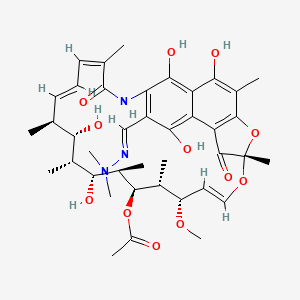

Molecular Structure Analysis

The molecular structures of ALA and LA, the two components of Vitamin F, are well-established. Both are polyunsaturated fatty acids, with ALA being an omega-3 fatty acid and LA being an omega-6 fatty acid .

Chemical Reactions Analysis

The chemical reactions involving Vitamin F are complex and involve multiple pathways in the body. These fatty acids are involved in various bodily processes, including the regulation of blood pressure, blood clotting, immune system responses, and other major body functions .

科学的研究の応用

細胞膜構造の維持

必須脂肪酸は、細胞膜の構造、柔軟性、流動性を維持する上で重要な役割を果たしています {svg_1}。これは、細胞の正常な機能と組織や器官全体の健康にとって重要です。

エネルギー産生と貯蔵

必須脂肪酸は、エネルギーの産生と貯蔵に関与しています {svg_2}。これは、体の主要なエネルギー源である脂肪の代謝を助けます。

脳と網膜の機能

必須脂肪酸は、脳と網膜の正常な成長と機能を保証します {svg_3}。認知発達と視力にとって不可欠です。

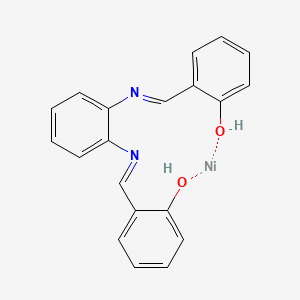

炎症過程の調節

必須脂肪酸は、炎症過程の調節に役割を果たします {svg_4}。これは、体の怪我や感染に対する反応を制御するのに役立ち、慢性炎症を特徴とする状態に有益な場合があります。

神経伝達物質の合成とシグナル伝達

必須脂肪酸は、神経伝達物質の合成とシグナル伝達に影響を与えます {svg_5}。神経伝達物質は、神経系で信号を送信する化学物質です。必須脂肪酸がこのプロセスにおける役割は、気分、睡眠、食欲、その他の生理学的機能に影響を与える可能性があります。

慢性疾患の予防

必須脂肪酸は、心血管疾患、高血圧、関節リウマチなどの慢性疾患の予防に役立ちます {svg_6}。全体的な健康と幸福をサポートすることで、必須脂肪酸は病気の予防に貢献することができます。

作用機序

Target of Action

Vitamin F, also known as essential fatty acids (EFAs), primarily targets the cell membranes throughout the body. It consists of two essential fatty acids: alpha-linolenic acid (ALA), an omega-3 fatty acid, and linoleic acid (LA), an omega-6 fatty acid . These fatty acids are integral to the structure, flexibility, and fluidity of cell membranes .

Biochemical Pathways

It is known that the body can convert ala into eicosapentaenoic acid (epa) and docosahexaenoic acid (dha), which are anti-inflammatory omega-3 fatty acids . This conversion mainly occurs in the liver . These converted fatty acids play crucial roles in human health, including maintaining the structure of cell membranes, producing and storing energy, ensuring normal growth and function of the brain and retina, regulating inflammatory processes, influencing neurotransmitter synthesis and signaling, and preventing chronic diseases .

Pharmacokinetics

It is known that these essential fatty acids must be obtained from the diet as the body cannot synthesize them . Once ingested, they are absorbed and transported to various tissues where they are incorporated into cell membranes and serve various functions .

Result of Action

The action of Vitamin F results in numerous health benefits. It helps maintain a healthy skin barrier, increase hydration, and boost overall skin health and resilience . It also plays a crucial role in normal growth, vision, and brain development . Moreover, it has been associated with reduced inflammation, improved cardiac health, mental health support, and controlled blood sugar .

Action Environment

The action of Vitamin F can be influenced by various environmental factors. For instance, dietary intake of foods rich in these essential fatty acids can significantly impact their levels in the body . Furthermore, certain health conditions may alter the metabolism and utilization of these fatty acids. For example, people who follow a vegan diet may need higher ALA amounts to avoid deficiency .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Vitamin F involves the conversion of linoleic acid into its two major components, alpha-linolenic acid and gamma-linolenic acid. These two components are then esterified with glycerol to form the triglyceride form of Vitamin F.", "Starting Materials": [ "Linoleic acid", "Glycerol" ], "Reaction": [ "Linoleic acid is first converted into alpha-linolenic acid and gamma-linolenic acid through a process called desaturation.", "The two components are then esterified with glycerol through a process called transesterification to form the triglyceride form of Vitamin F.", "The resulting triglyceride form of Vitamin F can then be purified and used for various applications." ] } | |

CAS番号 |

11006-87-4 |

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC名 |

icosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |

InChIキー |

YZXBAPSDXZZRGB-UHFFFAOYSA-N |

正規SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。